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molecular formula C9H8FNO2 B8410129 6-Fluoro-2-(1-hydroxyethyl)benzoxazole

6-Fluoro-2-(1-hydroxyethyl)benzoxazole

Cat. No. B8410129
M. Wt: 181.16 g/mol
InChI Key: YNDWEXSERRALRM-UHFFFAOYSA-N
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Patent
US06136831

Procedure details

A suspension of 2-amino-5-fluorophenol (5.50 g, 43.3 mmol) and 85-92% lactic acid (6 g) in xylene was refluxed overnight while removing off water by-produced as a result of the reaction. After replacing the solvent with methylene chloride, the resultant mixture was washed with saturated aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride, dried over magnesium sulfate, and then concentrated. The resulting residue was subjected to recrystallization from a mixture of diisopropyl ether and hexane to afford 6-fluoro-2-(1-hydroxyethyl)benzoxazole (4.80 g, yield: 61%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[C:10](O)(=O)[CH:11]([CH3:13])[OH:12].C(Cl)Cl>C1(C)C(C)=CC=CC=1>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:10]([CH:11]([OH:12])[CH3:13])[O:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)F)O
Name
Quantity
6 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
while removing off water
CUSTOM
Type
CUSTOM
Details
by-produced as
CUSTOM
Type
CUSTOM
Details
a result of the reaction
WASH
Type
WASH
Details
the resultant mixture was washed with saturated aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was subjected to recrystallization from a mixture of diisopropyl ether and hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N=C(O2)C(C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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